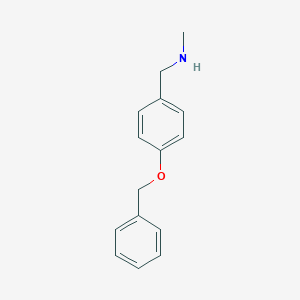

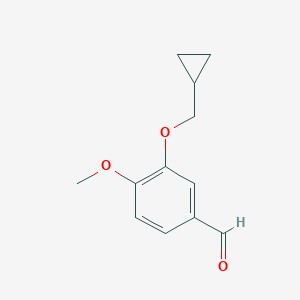

3-(环丙基甲氧基)-4-甲氧基苯甲醛

描述

“3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid” is a chemical compound with the molecular formula C12H12F2O4 . It is an intermediate metabolite of an active small molecule compound .

Synthesis Analysis

While specific synthesis methods for “3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde” are not available, cyclopropanation strategies are often used in the synthesis of complex molecular architectures containing cyclopropanes .Molecular Structure Analysis

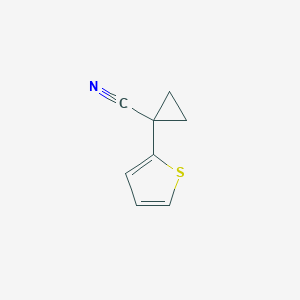

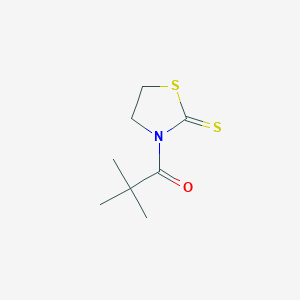

The molecular structure of “3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid” includes a cyclopropylmethoxy group and a difluoromethoxy group attached to a benzoic acid moiety .科学研究应用

合成和结构分析

合成工艺:该化合物已用于各种合成工艺中。例如,它参与了苯甲醛衍生物和席夫碱化合物的合成,展示了其在复杂化学反应中的用途 (居莱尔等人,2012 年)。

结构表征:研究表明,类似苯甲醛衍生物的结构性质是通过 X 射线晶体学等方法探索的,揭示了分子构象和相互作用的详细信息 (金和周,2010 年)。

化学合成和优化

关键中间体的合成:研究表明其在其他化合物的关键中间体合成中的作用,突出了其在多步骤化学合成过程中的重要性 (海燕,2013 年)。

合成路线的优化:研究重点是优化类似化合物的合成,表明正在进行提高此类化学过程效率和产率的研究 (柯林斯等人,2016 年)。

在分子研究中的应用

分子成像和标记:该化合物的衍生物已用于分子成像,利用同位素标记版本用于生物化学和药理学研究 (柯林斯等人,2016 年)。

分子相互作用的研究:人们对了解分子水平上的相互作用(例如氢键)非常感兴趣,这对于材料科学和药物设计中的应用至关重要 (吴,2009 年)。

催化和光化学应用

催化:研究表明其在催化过程中的用途,表明其在工业化学中合成各种化合物的潜在应用 (坦顿等人,2006 年)。

光催化应用:该化合物及其衍生物的光催化性能已得到研究,这对于开发新材料和环境应用至关重要 (尤尔达卡尔等人,2009 年)。

作用机制

Target of Action

The primary target of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . This process leads to excessive extracellular matrix deposition, which plays a crucial role in fibrosis .

Mode of Action

The compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the integrity of the epithelial layer . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which is involved in the regulation of cell growth, proliferation, differentiation, and apoptosis . By inhibiting this pathway, the compound prevents the transformation of epithelial cells into mesenchymal cells, a key event in the development of fibrosis .

Pharmacokinetics

It is known that the compound is used to treat rats in models of tracheal instillation of bleomycin . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The compound has been shown to have therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin . .

Action Environment

The environment in which the compound acts is primarily the lung tissue, where it interacts with type 2 lung epithelial cells

属性

IUPAC Name |

3-(cyclopropylmethoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-5-4-10(7-13)6-12(11)15-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDGKQILTBTXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623812 | |

| Record name | 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | |

CAS RN |

153200-64-7 | |

| Record name | 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)

![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)